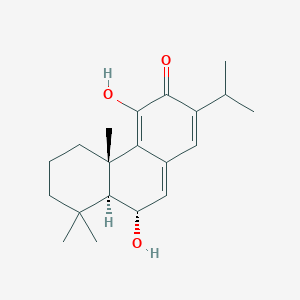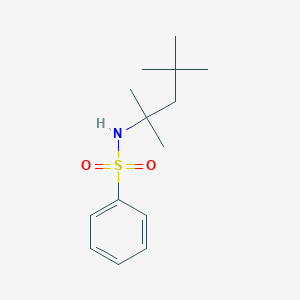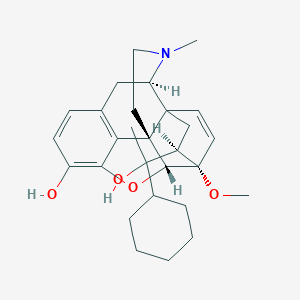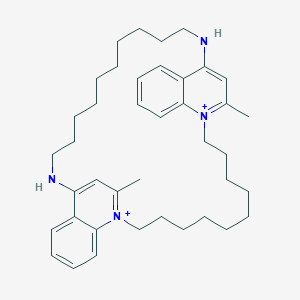![molecular formula C13H12N2O3S B230996 2-[(phenylsulfonyl)amino]benzamide](/img/structure/B230996.png)
2-[(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(phenylsulfonyl)amino]benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial and anticancer properties . The structure of this compound consists of a benzamide moiety linked to a benzenesulfonyl group through an amine linkage, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(phenylsulfonyl)amino]benzamide typically involves the condensation of benzoic acids with amines in the presence of a catalyst. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and rapid reaction times.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but scaled up to accommodate larger volumes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(phenylsulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of nitro or halogenated benzamide derivatives.
Scientific Research Applications
2-[(phenylsulfonyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-[(phenylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase IX, which plays a crucial role in maintaining pH balance in cancer cells . By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Benzimidazole: Known for its wide range of biological activities, including anticancer, antibacterial, and antifungal properties.
Sulfonamide Derivatives: These compounds share a similar sulfonamide group and are widely used as antibacterial agents.
Uniqueness: 2-[(phenylsulfonyl)amino]benzamide is unique due to its dual functional groups (benzamide and sulfonamide), which confer both stability and reactivity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents.
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
2-(benzenesulfonamido)benzamide |
InChI |
InChI=1S/C13H12N2O3S/c14-13(16)11-8-4-5-9-12(11)15-19(17,18)10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) |
InChI Key |
WFUWWQRUDHNTGF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


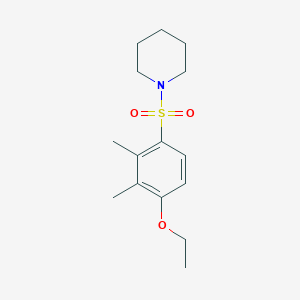
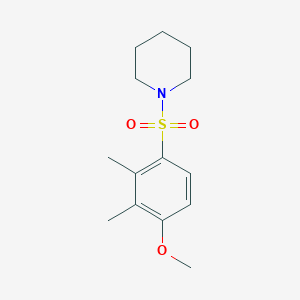

![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
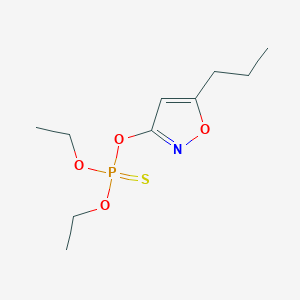
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

